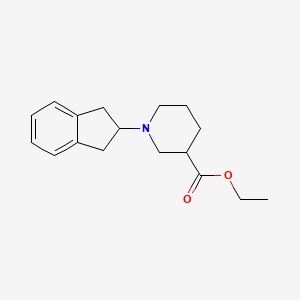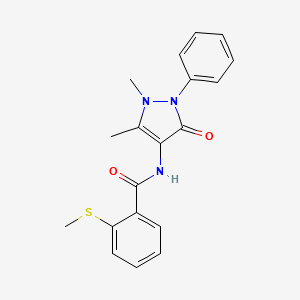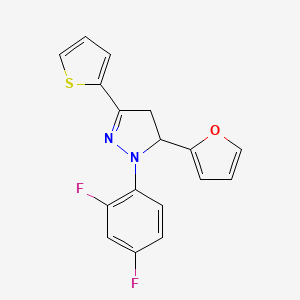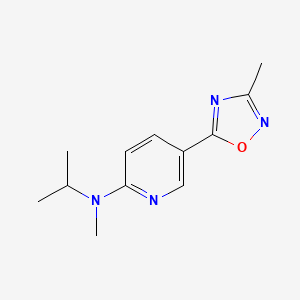
5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. This compound is also known as NBD-Cl, which stands for nitrobenzoxadiazole chloride. It is a fluorescent dye that is used to label proteins and other biomolecules for imaging and detection purposes.
作用机制
The mechanism of action of NBD-Cl involves the covalent attachment of the dye to a protein or biomolecule of interest. The nitro group on the dye undergoes nucleophilic attack by the amino or thiol group on the protein, resulting in the formation of a covalent bond. This covalent attachment allows for the specific labeling of the protein or biomolecule, which can then be visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
NBD-Cl is generally considered to be non-toxic and non-cytotoxic. However, it is important to note that the covalent attachment of the dye to a protein or biomolecule may alter its biochemical and physiological properties. For example, the attachment of NBD-Cl to a protein may affect its enzymatic activity or binding affinity.
实验室实验的优点和局限性
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity for labeling proteins and other biomolecules. Additionally, NBD-Cl is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to the use of NBD-Cl. For example, the covalent attachment of the dye to a protein or biomolecule may alter its properties, as mentioned above. Additionally, the use of NBD-Cl may require specialized equipment or expertise, such as fluorescence microscopy or protein purification techniques.
未来方向
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new biosensors for the detection of various analytes. Another potential application is the use of NBD-Cl in the study of protein-protein interactions and protein conformational changes. Additionally, there may be opportunities to optimize the synthesis method of NBD-Cl to improve its yield or purity. Overall, NBD-Cl is a versatile and valuable tool for scientific research, with many potential applications in the future.
合成方法
The synthesis of NBD-Cl involves the reaction of 5-nitro-2-propoxybenzaldehyde with o-phenylenediamine in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thionyl chloride to form the final compound, NBD-Cl. This synthesis method has been optimized to produce high yields of NBD-Cl, which is essential for its use in scientific research.
科学研究应用
NBD-Cl has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label proteins and other biomolecules for imaging and detection purposes. NBD-Cl can also be used to study protein-protein interactions, enzyme kinetics, and protein folding. Additionally, NBD-Cl is used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and amino acids.
属性
IUPAC Name |
5-[(5-nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-2-5-23-11-4-3-9(17(21)22)6-8(11)7-10-12(18)15-14(20)16-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWNFANFLCMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)


![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)